molecular formula C8H5BrN2O B1373371 5-(3-Bromophenyl)-1,2,4-oxadiazole CAS No. 1306606-33-6

5-(3-Bromophenyl)-1,2,4-oxadiazole

Cat. No.: B1373371
CAS No.: 1306606-33-6
M. Wt: 225.04 g/mol
InChI Key: NYBYWEHHRSDQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable building block in the synthesis of more complex compounds.

Biochemical Analysis

Biochemical Properties

5-(3-Bromophenyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can have various downstream effects on neurotransmission and muscle function.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling, which may affect processes such as learning and memory . Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by the bromophenyl group, which enhances the affinity of the compound for the enzyme. Furthermore, this compound may also interact with other biomolecules, such as receptors and ion channels, thereby modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell behavior and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized primarily through phase I and phase II reactions, involving enzymes such as cytochrome P450 oxidases . These metabolic pathways lead to the formation of various metabolites, which can be further conjugated and excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding sites, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and other biomolecules . Additionally, this compound may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Yield substituted oxadiazoles with various functional groups.

    Oxidation Reactions: Produce oxidized derivatives of the oxadiazole ring.

    Coupling Reactions: Result in biaryl compounds with extended conjugation.

Scientific Research Applications

5-(3-Bromophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

    Materials Science: The compound is employed in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Comparison with Similar Compounds

    5-(4-Bromophenyl)-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position, which can influence its reactivity and properties.

    5-(3-Chlorophenyl)-1,2,4-oxadiazole:

    5-(3-Methylphenyl)-1,2,4-oxadiazole: Features a methyl group, which can alter its steric and electronic properties.

Uniqueness: 5-(3-Bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(3-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBYWEHHRSDQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-(3-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(3-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-(3-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-(3-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(3-Bromophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.